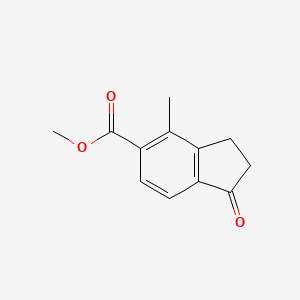

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C12H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as a methyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by functionalization to introduce the desired substituents. For example, the synthesis may begin with the alkylation of indene to introduce the methyl group, followed by oxidation to form the ketone. The final step involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Methyl 3-oxo-1,2-dihydroindene-2-carboxylate

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is unique due to the specific position of the methyl group and the functional groups it contains. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the position of the methyl group can influence the compound’s ability to undergo electrophilic aromatic substitution reactions, and the presence of both a ketone and a carboxylate ester can provide multiple sites for chemical modification.

Biological Activity

Methyl 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate is a synthetic compound that belongs to the class of indene derivatives. Its unique molecular structure, characterized by an indene ring and functional groups such as a carbonyl and a carboxylate, positions it as a compound of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C12H12O3, with a molecular weight of approximately 204.22 g/mol. The compound features significant functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| Boiling Point | Predicted ~ 409 °C |

| Density | Predicted ~ 1.322 g/cm³ |

| pKa | Approximately 3.30 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of indene compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell growth and survival.

Antibacterial Properties

In vitro studies have shown that this compound can exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations.

- Antibacterial Activity : In another study focusing on its antibacterial properties, this compound was tested against multi-drug resistant strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

- Anti-inflammatory Mechanism : Research published in Phytotherapy Research explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers in treated animals compared to controls.

Properties

IUPAC Name |

methyl 4-methyl-1-oxo-2,3-dihydroindene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYVTPBTQVOOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.